molecular formula C14H17NO2 B8620145 2-(4-methylpentyl)isoindole-1,3-dione

2-(4-methylpentyl)isoindole-1,3-dione

Cat. No.: B8620145
M. Wt: 231.29 g/mol
InChI Key: LETPNCYMLNBGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpentyl)isoindole-1,3-dione is a derivative of the isoindole-1,3-dione (phthalimide) scaffold, characterized by a branched alkyl substituent at the 2-position. The core structure consists of a fused bicyclic system with two ketone groups, which is commonly functionalized to modulate physicochemical and biological properties.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(4-methylpentyl)isoindole-1,3-dione

InChI

InChI=1S/C14H17NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,7-8,10H,5-6,9H2,1-2H3

InChI Key

LETPNCYMLNBGKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method is the condensation reaction between phthalic anhydride and 4-methylpentylamine in a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpentyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

The isoindole-1,3-dione core is highly versatile, allowing diverse substitutions. Below, we compare 2-(4-methylpentyl)isoindole-1,3-dione with key analogs based on substituent type, synthesis, characterization, and biological activity.

Substituent Diversity and Structural Features

Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
Compound Name Substituent Type Molecular Formula Molecular Weight Key Features/Activities Reference IDs
This compound (Target) Branched alkyl (C6H13) C14H17NO2 243.29* High lipophilicity N/A
2-(Pent-4-en-1-yl)isoindole-1,3-dione Linear alkenyl (C5H9) C13H13NO2 215.25 Unsaturated chain; potential reactivity
2-(4-Azidobutyl)isoindole-1,3-dione Azide-functionalized alkyl C12H13N3O2 244.25 Click chemistry applications
2-(4-Amino-2-hydroxyphenyl)isoindole-1,3-dione Aromatic (electron-rich phenyl) C14H10N2O3 254.24 Antimicrobial potential
2-(4-Chloro-2-nitrophenyl)isoindole-1,3-dione Aromatic (electron-deficient) C14H7ClN2O4 302.67 Reactivity in electrophilic substitutions
2-[4-(4-Methylpiperidine-1-carbonyl)phenyl]... Piperidine-carbonyl-phenyl C21H20N2O3 348.40 Enhanced steric bulk

*Calculated based on substituent and core structure.

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